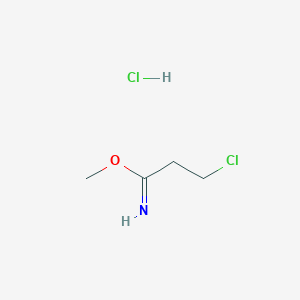
2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid is a synthetic organic compound that belongs to the class of benzoic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a cyclohexyloxy group and a sulfamoyl group, suggests potential biological activity and utility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid typically involves multiple steps:
Formation of the Cyclohexyloxy Group: This step involves the reaction of cyclohexanol with an appropriate halogenated reagent to form the cyclohexyloxy intermediate.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.
Benzoic Acid Derivatization: The final step involves coupling the intermediate with a benzoic acid derivative, typically through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfamoyl group can be reduced to form an amine derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated benzoic acids, nitrobenzoic acids.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The cyclohexyloxy and sulfamoyl groups could play a role in binding to the target site, affecting the compound’s efficacy and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid derivatives: Variations in the substituents on the benzoic acid ring or the cyclohexyloxy group.
Other Benzoic Acid Derivatives: Compounds with different functional groups such as nitro, amino, or halogen substituents.
Uniqueness
The unique combination of the cyclohexyloxy and sulfamoyl groups in this compound distinguishes it from other benzoic acid derivatives. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in similar compounds.
Propiedades
IUPAC Name |
2-[(3-cyclohexyloxy-2-hydroxypropyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S/c18-12(11-23-13-6-2-1-3-7-13)10-17-24(21,22)15-9-5-4-8-14(15)16(19)20/h4-5,8-9,12-13,17-18H,1-3,6-7,10-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXHXVMBCCVMMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CNS(=O)(=O)C2=CC=CC=C2C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)



![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)







